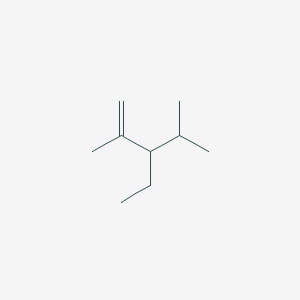

3-Ethyl-2,4-dimethylpent-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

144503-49-1 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

3-ethyl-2,4-dimethylpent-1-ene |

InChI |

InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3 |

InChI Key |

QAPXEUJSSGQRMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,4-dimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Ethyl-2,4-dimethylpent-1-ene, a substituted alkene with potential applications in organic synthesis and as a fragment in drug discovery. Due to the absence of a specifically published protocol for this molecule, this document provides a robust and detailed experimental procedure based on the well-established Wittig reaction, a reliable method for alkene synthesis.[1][2][3] The proposed synthesis involves the reaction of a sterically hindered ketone with a phosphorus ylide.

Proposed Synthetic Pathway: The Wittig Reaction

The synthesis of this compound can be efficiently achieved via the Wittig reaction.[1][3] This method offers excellent regiochemical control of the double bond placement, which is a significant advantage over elimination reactions that might produce isomeric mixtures.[4] The proposed retrosynthesis involves the disconnection of the target alkene at the double bond, leading to 3-ethyl-4-methylpentan-2-one and methylenetriphenylphosphorane, a common Wittig reagent.

The overall two-step synthesis is as follows:

-

Ylide Formation: Preparation of the Wittig reagent (methylenetriphenylphosphorane) from methyltriphenylphosphonium (B96628) bromide and a strong base.

-

Wittig Reaction: The reaction of the ylide with the ketone precursor (3-ethyl-4-methylpentan-2-one) to form the desired alkene, this compound, and triphenylphosphine (B44618) oxide as a byproduct.

Experimental Protocols

The following protocols are adapted from established procedures for the Wittig reaction, particularly those involving sterically hindered ketones.[2][5]

Materials and Reagents:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

3-Ethyl-4-methylpentan-2-one (synthesis required if not commercially available)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexanes (for chromatography)

-

Dichloromethane (B109758) (for chromatography)

Protocol 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

-

Under an inert atmosphere (e.g., dry nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by a distinct color change, typically to a deep yellow or orange.[6]

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete ylide formation.

Protocol 2: Synthesis of this compound

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3-ethyl-4-methylpentan-2-one (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the freshly prepared ylide solution from Protocol 1 back to 0 °C.

-

Slowly add the solution of the ketone to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Protocol 3: Purification

-

The crude product will contain the desired alkene and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, dissolve the crude residue in a minimal amount of cold dichloromethane and add a larger volume of hexanes to precipitate the oxide.

-

Filter the precipitate and concentrate the filtrate.

-

Purify the resulting liquid by flash column chromatography on silica (B1680970) gel using a hexane (B92381) or a low-polarity hexane/ethyl acetate (B1210297) eluent system to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis.

| Parameter | Starting Material | Intermediate/Reagent | Product |

| Compound Name | 3-Ethyl-4-methylpentan-2-one | Methylenetriphenylphosphorane | This compound |

| Molecular Formula | C₈H₁₆O | C₁₉H₁₈P | C₉H₁₈ |

| Molar Mass ( g/mol ) | 128.21 | 277.32 | 126.24 |

| Assumed Starting Amount | 10.0 g (78.0 mmol) | Prepared in situ from 30.0 g (84.0 mmol) of MePh₃PBr | - |

| Theoretical Yield (g) | - | - | 9.85 g |

| Expected Yield (%) | - | - | 65-75% |

| Expected Purity (%) | >98% | - | >98% (after chromatography) |

| Appearance | Colorless liquid | Deep yellow/orange solution | Colorless liquid |

Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

physical and chemical properties of 3-Ethyl-2,4-dimethylpent-1-ene

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of the highly branched alkene, 3-Ethyl-2,4-dimethylpent-1-ene. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development, offering detailed information on its characteristics and general experimental methodologies.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₈ | --- | --- |

| Molecular Weight | 126.24 g/mol | Computed | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | --- | --INVALID-LINK--[1] |

| CAS Number | 144503-49-1 | --- | --INVALID-LINK--[1] |

| Boiling Point | ~136.1 °C | Estimated (from alkane analog) | --INVALID-LINK--[3] |

| Melting Point | ~-122.2 °C | Estimated (from alkane analog) | --INVALID-LINK--[3] |

| Density | ~0.7365 g/cm³ at 20°C | Estimated (from alkane analog) | --INVALID-LINK--[3] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | General Principle | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| XLogP3-AA | 4.2 | Computed | --INVALID-LINK--[1][2] |

Chemical Reactivity and Stability

This compound is an unsaturated hydrocarbon, and its reactivity is primarily dictated by the presence of the carbon-carbon double bond.[6] As with other alkenes, it is susceptible to electrophilic addition reactions. The double bond acts as a nucleophile, reacting with electrophiles.

Key Reactions Include:

-

Hydrogenation: In the presence of a metal catalyst (e.g., platinum, palladium, or nickel), it will undergo hydrogenation to yield its saturated analog, 3-ethyl-2,4-dimethylpentane.

-

Halogenation: It will readily react with halogens such as bromine and chlorine in addition reactions to form dihaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) will proceed according to Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

-

Hydration: In the presence of an acid catalyst, water can be added across the double bond to form an alcohol.

-

Oxidation: Alkenes can be oxidized by various reagents, such as permanganate (B83412) or ozone, to yield different products depending on the reaction conditions.

The stability of this alkene is influenced by its highly branched structure, which can introduce steric hindrance around the double bond, potentially affecting reaction rates.[7]

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are not readily found in the literature. However, general synthetic methods for highly branched, terminal alkenes can be applied.

General Synthetic Approach: Wittig Reaction

The Wittig reaction is a well-established method for the synthesis of alkenes. For a sterically hindered terminal alkene like this compound, a suitable approach would involve the reaction of a sterically hindered ketone with a phosphorus ylide.

-

Step 1: Preparation of the Phosphonium (B103445) Ylide: A primary alkyl halide is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the phosphorus ylide. For the synthesis of a terminal alkene, methyltriphenylphosphonium (B96628) bromide is a common starting material.

-

Step 2: Reaction with a Ketone: The ylide is then reacted with a ketone. In this case, 3-ethyl-4-methylpentan-2-one would be the appropriate ketone. The steric hindrance around the carbonyl group of the ketone is a critical factor for the success of the reaction.

-

Step 3: Work-up and Purification: The reaction mixture is typically worked up to remove the triphenylphosphine oxide byproduct. Purification of the final alkene product is usually achieved through distillation or column chromatography.

Caption: Key structural components of this compound.

Safety and Handling

As a flammable, volatile organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. [8]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for this compound or structurally similar alkenes.

References

- 1. This compound | C9H18 | CID 19892423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-ethyl-2,4-dimethylpent-1-ene | C9H18 | CID 59076514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

1H NMR and 13C NMR spectroscopic data for 3-Ethyl-2,4-dimethylpent-1-ene

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-Ethyl-2,4-dimethylpent-1-ene. Due to the absence of experimentally recorded spectra in publicly available databases, this document presents high-quality predicted data. It also outlines the detailed experimental protocols that would be employed for the acquisition and analysis of such spectra, ensuring a comprehensive resource for researchers.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme is used consistently throughout this document.

Caption: Molecular structure of this compound with atom numbering.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations for spectral analysis.

Table 1: Predicted ¹H NMR Data

| Atom # | Chemical Shift (ppm) | Multiplicity | Integration |

| 1 | 4.81 | Singlet | 1H |

| 1' | 4.67 | Singlet | 1H |

| 3 | 2.07 | Multiplet | 1H |

| 4 | 1.74 | Multiplet | 1H |

| 6 | 1.35 | Multiplet | 2H |

| 8 | 1.70 | Singlet | 3H |

| 5 | 0.88 | Doublet | 3H |

| 9 | 0.82 | Doublet | 3H |

| 7 | 0.80 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data

| Atom # | Chemical Shift (ppm) |

| 2 | 152.8 |

| 1 | 108.3 |

| 3 | 55.4 |

| 4 | 31.6 |

| 6 | 23.9 |

| 8 | 21.6 |

| 5 | 21.3 |

| 9 | 20.9 |

| 7 | 12.1 |

Experimental Protocols

The following section details the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the analyte is chosen. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice. The deuterium (B1214612) in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.[1][2]

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (10-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Purity: The sample should be free of solid particles and paramagnetic impurities.[3] If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[1]

-

NMR Tube: A high-quality, clean 5 mm NMR tube should be used. The tube should be rinsed with an appropriate solvent (e.g., acetone) and dried thoroughly before use to avoid contamination.[3]

-

Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm. However, the residual proton signal of the deuterated solvent can also be used as a secondary reference.[2]

NMR Data Acquisition

The data acquisition process involves setting up the NMR spectrometer with appropriate parameters.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to ensure good signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: Usually set between 2 to 4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei, which is important for quantitative analysis.

-

Number of Scans: For a moderately concentrated sample, 8 to 16 scans are often sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay: A delay of 2 seconds is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is generally required.

-

NMR Data Processing

The raw data (Free Induction Decay - FID) is processed to generate the final spectrum.

-

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier Transform.[4]

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can be done automatically or manually.[4]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.[4]

-

Referencing: The chemical shift axis is calibrated using the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

-

Peak Picking: The chemical shift of each peak is accurately determined.

NMR Data Analysis Workflow

The logical flow from the molecular structure to the final interpreted NMR data is illustrated in the diagram below.

Caption: A flowchart illustrating the key stages of NMR spectroscopic analysis.

Summary

This technical guide has provided predicted ¹H and ¹³C NMR data for this compound, presented in a clear and organized format. Furthermore, it has outlined the comprehensive experimental protocols necessary for the practical acquisition and processing of such NMR data. The inclusion of diagrams for the molecular structure and the analysis workflow serves to enhance the clarity and utility of this document for researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Ethyl-2,4-dimethylpent-1-ene

Abstract

Introduction to Mass Spectrometry of Alkenes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of unknown compounds.[1] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged molecular ion (M+•).[2][3] This molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.[3]

For alkenes, the molecular ion peak is typically distinct due to the lower ionization energy of a π-electron compared to a σ-electron.[1][4] The fragmentation of alkenes is dominated by specific pathways that lead to the formation of stable carbocations, with the most prominent being allylic cleavage.[4][5][6][7] Other significant pathways include rearrangements, such as the McLafferty rearrangement, for alkenes that meet the structural requirements.[5][8]

Predicted Fragmentation Pattern of 3-Ethyl-2,4-dimethylpent-1-ene

Molecular Structure and Ionization:

-

Compound Name: this compound

-

Chemical Formula: C₉H₁₈

-

Molecular Weight: 126.24 g/mol

-

Molecular Ion (M+•): m/z 126

The molecular ion is formed by the loss of an electron from the C1=C2 double bond. Due to the highly branched nature of the molecule, the molecular ion peak at m/z 126 is expected to be of low relative abundance, as numerous fragmentation pathways are readily accessible.[9]

Primary Fragmentation Pathways

a) Allylic Cleavage: This is the most significant fragmentation mode for alkenes, involving the cleavage of a bond beta to the double bond.[5][6] This process results in a resonance-stabilized allylic carbocation, which is often the base peak or one of the most intense peaks in the spectrum.[4][5] For this compound, there are two primary sites for allylic cleavage at the C3 position:

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the bond between C3 and the ethyl group results in the loss of an ethyl radical (mass 29). This generates a stable tertiary allylic carbocation at m/z 97 . This peak is predicted to be highly abundant.

-

Loss of an Isopropyl Radical (•C₃H₇): Cleavage of the C3-C4 bond leads to the loss of a secondary butyl radical (•CH(CH₃)CH₂CH₃) is incorrect. A more favorable cleavage is the loss of the entire C4-C5 substituent, which is an isopropyl group attached to C4, but the key allylic cleavage is at the C3-C4 bond. This cleavage results in the loss of a sec-butyl radical (•CH(CH₃)CH₂CH₃, mass 57) leading to a fragment at m/z 69. However, a more dominant fragmentation is the loss of the larger alkyl group at the other allylic position. The most likely fragmentation is the loss of the ethyl group at C3, leading to a fragment at m/z 97, and the loss of the isobutyl group from C3, leading to a fragment at m/z 55. This [C₄H₇]⁺ fragment at m/z 55 is a very stable secondary allylic cation and is a strong candidate for the base peak.

b) Cleavage at a Branch Point (α-Cleavage): Fragmentation tends to occur at branching points, leading to the formation of the most stable carbocation.[2][9]

-

Loss of an Isopropyl Radical (•C₃H₇): Cleavage at the C3-C4 bond can also be viewed as loss of an isopropyl group from the main chain, leading to a fragment at m/z 83 .

-

Loss of a Methyl Radical (•CH₃): Loss of a methyl group from the C4 position would result in a fragment at m/z 111 . This peak is generally of lower intensity compared to fragments from allylic cleavage.

c) McLafferty-like Rearrangement: The McLafferty rearrangement is common in molecules with a γ-hydrogen relative to a double bond or carbonyl group.[10][11] In this compound, γ-hydrogens are present on the C4 methyl group and the C3 ethyl group. A rearrangement involving the transfer of a γ-hydrogen to the C1 position of the double bond, followed by cleavage of the C2-C3 bond, would result in the elimination of a neutral propene molecule (mass 42). This would produce a radical cation fragment at m/z 84 .

Visualizing the Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for this compound.

Quantitative Data Summary

The following table summarizes the predicted key fragments, their proposed origin, and estimated relative abundance. The abundance is estimated based on the stability of the resulting carbocation (allylic > tertiary > secondary).

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway | Estimated Relative Abundance |

| 126 | [C₉H₁₈]⁺• | Molecular Ion | Low |

| 111 | [C₈H₁₅]⁺ | Loss of •CH₃ from C4 (α-Cleavage) | Low to Medium |

| 97 | [C₇H₁₃]⁺ | Loss of •C₂H₅ (Allylic Cleavage) | High |

| 84 | [C₆H₁₂]⁺• | McLafferty Rearrangement | Medium |

| 55 | [C₄H₇]⁺ | Loss of •C₅H₁₁ (Allylic Cleavage) | Very High (Potential Base Peak) |

Experimental Protocol: GC-MS Analysis of Volatile Alkenes

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile organic compounds (VOCs) like this compound.[12][13] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides structural identification for each component.

Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of 1000 µg/mL.

-

Working Standards: Create a series of dilutions from the stock solution to generate calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Injection: For liquid samples, direct injection is common.[14] For air or headspace analysis, techniques like solid-phase microextraction (SPME) or purge-and-trap are utilized.[12][15]

Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 400.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Analysis

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for this peak.

-

Compare the experimental spectrum against a reference library (e.g., NIST) for confirmation.

-

Analyze the fragmentation pattern to confirm the structure based on the principles outlined in Section 2.

Experimental Workflow Diagram

Caption: Standard experimental workflow for GC-MS analysis of a volatile compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by a weak molecular ion at m/z 126 and dominant fragment ions resulting from allylic cleavage. Specifically, intense peaks at m/z 97 (loss of an ethyl radical) and m/z 55 (loss of a substituted butyl radical) are expected, with the latter being a strong candidate for the base peak due to the stability of the resulting [C₄H₇]⁺ cation. Additional fragments at m/z 111 and m/z 84, arising from α-cleavage and rearrangement, respectively, are also anticipated. This predictive guide serves as a valuable resource for identifying this compound and similar branched alkenes in complex mixtures using mass spectrometry.

References

- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.9.4 [people.whitman.edu]

- 5. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 6. benchchem.com [benchchem.com]

- 7. Fragmentation pattern for Aliphatic compounds: Alkane, Alkene and Alkyne | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 14. academic.oup.com [academic.oup.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-2,4-dimethylpent-1-ene

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethyl-2,4-dimethylpent-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational modes, a general experimental protocol for acquiring an IR spectrum, and visual representations of the molecular structure and analytical workflow.

Predicted Infrared Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Notes |

| 3085 - 3075 | =C-H stretch (asymmetric and symmetric) | Medium | Characteristic of the C-H bonds on the terminal alkene (=CH₂ group). Alkenes and aromatics are the only common functional groups that show C-H stretching vibrations above 3000 cm⁻¹[1]. |

| 2960 - 2850 | C-H stretch (alkane) | Strong | Arises from the various methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups in the ethyl and dimethyl substituents. These are typically strong and sharp peaks. |

| 1645 - 1635 | C=C stretch (vinyl) | Medium | This absorption is characteristic of the carbon-carbon double bond in a terminal alkene. The C=C stretching vibration in alkenes generally appears in the 1680-1640 cm⁻¹ region[1]. For vinyl groups, this peak is typically found between 1660 and 1630 cm⁻¹[2]. |

| 1470 - 1450 | C-H bend (scissoring) | Medium | Associated with the bending vibration of the CH₂ and CH₃ groups. |

| 1385 - 1365 | C-H bend (rocking) | Medium | Often a doublet for isopropyl groups, which is present in the 2,4-dimethylpentyl moiety. |

| 995 - 985 and 915 - 905 | =C-H bend (out-of-plane) | Strong | These two strong bands are highly characteristic of a terminal vinyl group (-CH=CH₂). The C-H wagging peaks of alkenes are found between 1000 and 600 cm⁻¹[2]. |

Experimental Protocol for Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample vial containing this compound.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer with the operating software are turned on and have stabilized.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone (B3395972) to remove any residues. Allow the crystal to air dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a micropipette, place a small drop (typically 1-2 μL) of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the instrument's software. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the observed peaks with the expected vibrational frequencies for the functional groups in this compound.

-

-

Cleaning:

-

After the measurement is complete, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe soaked in the cleaning solvent.

-

Visualizations

The following diagrams illustrate the molecular structure of this compound with its key functional groups and the general workflow for IR spectroscopic analysis.

Caption: Molecular structure of this compound with key functional groups.

Caption: A generalized workflow for obtaining and analyzing an IR spectrum.

References

A Comprehensive Guide to the IUPAC Nomenclature of C9H18 Isomers for Researchers and Scientists

Introduction

In the fields of chemical research, drug development, and materials science, a precise understanding of molecular structure is paramount. The molecular formula C9H18 represents a multitude of structural and geometric isomers, each with unique physical, chemical, and biological properties. This technical guide provides a thorough examination of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the isomers of C9H18, offering a systematic classification and clear data presentation to aid researchers and scientists in their work. The isomers of C9H18 can be broadly categorized into two main classes: acyclic alkenes (containing a carbon-carbon double bond) and cyclic alkanes (containing a ring structure).

Acyclic Isomers: The Nonenes and Their Branched-Chain Counterparts

The acyclic isomers of C9H18 are alkenes, characterized by a carbon-carbon double bond. The systematic naming of these compounds follows the IUPAC rules for alkenes, where the longest carbon chain containing the double bond is identified as the parent chain. The position of the double bond and any substituents are indicated by numerical locants. Geometric isomerism (cis/trans or E/Z) is also a key feature for many of these structures.

Straight-Chain Nonenes

The simplest acyclic isomers are the straight-chain nonenes, where the position of the double bond differentiates the isomers.

| IUPAC Name | Constitutional Isomer Type | Geometric Isomers |

| Non-1-ene | Positional Isomer | None |

| Non-2-ene | Positional Isomer | (E)-Non-2-ene, (Z)-Non-2-ene |

| Non-3-ene | Positional Isomer | (E)-Non-3-ene, (Z)-Non-3-ene |

| Non-4-ene | Positional Isomer | (E)-Non-4-ene, (Z)-Non-4-ene |

Branched-Chain Alkenes

A vast number of branched-chain alkenes exist for C9H18. These isomers are derived from shorter parent chains (e.g., octene, heptene, hexene, pentene) with various alkyl substituents. The following tables provide a systematic breakdown of these isomers.

Table 1: Methyl-Substituted Octene Isomers

| IUPAC Name | Parent Chain | Substituent |

| 2-Methyl-oct-1-ene | Octene | 2-Methyl |

| 3-Methyl-oct-1-ene | Octene | 3-Methyl |

| 4-Methyl-oct-1-ene | Octene | 4-Methyl |

| 5-Methyl-oct-1-ene | Octene | 5-Methyl |

| 6-Methyl-oct-1-ene | Octene | 6-Methyl |

| 7-Methyl-oct-1-ene | Octene | 7-Methyl |

| 2-Methyl-oct-2-ene | Octene | 2-Methyl |

| (E/Z)-3-Methyl-oct-2-ene | Octene | 3-Methyl |

| (E/Z)-4-Methyl-oct-2-ene | Octene | 4-Methyl |

| (E/Z)-5-Methyl-oct-2-ene | Octene | 5-Methyl |

| (E/Z)-6-Methyl-oct-2-ene | Octene | 6-Methyl |

| 7-Methyl-oct-2-ene | Octene | 7-Methyl |

| 2-Methyl-oct-3-ene | Octene | 2-Methyl |

| (E/Z)-3-Methyl-oct-3-ene | Octene | 3-Methyl |

| (E/Z)-4-Methyl-oct-3-ene | Octene | 4-Methyl |

| (E/Z)-5-Methyl-oct-3-ene | Octene | 5-Methyl |

| (E/Z)-6-Methyl-oct-3-ene | Octene | 6-Methyl |

| 7-Methyl-oct-3-ene | Octene | 7-Methyl |

| 2-Methyl-oct-4-ene | Octene | 2-Methyl |

| (E/Z)-3-Methyl-oct-4-ene | Octene | 3-Methyl |

| (E/Z)-4-Methyl-oct-4-ene | Octene | 4-Methyl |

Table 2: Dimethyl-Substituted Heptene Isomers (Examples)

| IUPAC Name | Parent Chain | Substituents |

| 2,3-Dimethyl-hept-1-ene | Heptene | 2,3-Dimethyl |

| 2,4-Dimethyl-hept-1-ene | Heptene | 2,4-Dimethyl |

| 2,5-Dimethyl-hept-1-ene | Heptene | 2,5-Dimethyl |

| 2,6-Dimethyl-hept-1-ene | Heptene | 2,6-Dimethyl |

| 3,3-Dimethyl-hept-1-ene | Heptene | 3,3-Dimethyl |

| (E/Z)-3,4-Dimethyl-hept-2-ene | Heptene | 3,4-Dimethyl |

| (E/Z)-4,5-Dimethyl-hept-2-ene | Heptene | 4,5-Dimethyl |

Table 3: Ethyl-Substituted Heptene Isomers (Examples)

| IUPAC Name | Parent Chain | Substituent |

| 2-Ethyl-hept-1-ene | Heptene | 2-Ethyl |

| 3-Ethyl-hept-1-ene | Heptene | 3-Ethyl |

| (E/Z)-3-Ethyl-hept-2-ene | Heptene | 3-Ethyl |

| 4-Ethyl-hept-1-ene | Heptene | 4-Ethyl |

Note: The tables for dimethyl- and ethyl-substituted heptenes provide representative examples due to the large number of possible isomers. A similar systematic approach can be applied to generate isomers from hexene, pentene, and butene parent chains.

Cyclic Isomers: The Cycloalkanes

The cyclic isomers of C9H18 are saturated hydrocarbons containing one or more rings. The IUPAC nomenclature for these compounds is based on the parent cycloalkane, with substituents named and numbered to give the lowest possible locants.

Table 4: Substituted Cyclohexane Isomers

| IUPAC Name | Parent Ring | Substituents |

| Propylcyclohexane | Cyclohexane | Propyl |

| Isopropylcyclohexane | Cyclohexane | Isopropyl |

| 1-Ethyl-1-methylcyclohexane | Cyclohexane | 1-Ethyl, 1-Methyl |

| 1-Ethyl-2-methylcyclohexane | Cyclohexane | 1-Ethyl, 2-Methyl |

| 1-Ethyl-3-methylcyclohexane | Cyclohexane | 1-Ethyl, 3-Methyl |

| 1-Ethyl-4-methylcyclohexane | Cyclohexane | 1-Ethyl, 4-Methyl |

| 1,1,2-Trimethylcyclohexane | Cyclohexane | 1,1,2-Trimethyl |

| 1,1,3-Trimethylcyclohexane | Cyclohexane | 1,1,3-Trimethyl |

| 1,1,4-Trimethylcyclohexane | Cyclohexane | 1,1,4-Trimethyl |

| 1,2,3-Trimethylcyclohexane | Cyclohexane | 1,2,3-Trimethyl |

| 1,2,4-Trimethylcyclohexane | Cyclohexane | 1,2,4-Trimethyl |

| 1,3,5-Trimethylcyclohexane | Cyclohexane | 1,3,5-Trimethyl |

Table 5: Substituted Cyclopentane Isomers

| IUPAC Name | Parent Ring | Substituents |

| Butylcyclopentane | Cyclopentane | Butyl |

| sec-Butylcyclopentane | Cyclopentane | sec-Butyl |

| Isobutylcyclopentane | Cyclopentane | Isobutyl |

| tert-Butylcyclopentane | Cyclopentane | tert-Butyl |

| 1-Ethyl-1,2-dimethylcyclopentane | Cyclopentane | 1-Ethyl, 1,2-Dimethyl |

| 1-Propyl-2-methylcyclopentane | Cyclopentane | 1-Propyl, 2-Methyl |

Table 6: Substituted Cyclobutane and Cyclopropane Isomers

| IUPAC Name | Parent Ring | Substituents |

| Pentylcyclobutane | Cyclobutane | Pentyl |

| (1-Methylbutyl)cyclobutane | Cyclobutane | 1-Methylbutyl |

| Hexylcyclopropane | Cyclopropane | Hexyl |

| (1-Ethylbutyl)cyclopropane | Cyclopropane | 1-Ethylbutyl |

Visualization of Isomer Classification

To provide a clear visual representation of the classification of C9H18 isomers, the following logical diagram has been generated.

The systematic IUPAC nomenclature provides an unambiguous language for identifying the vast array of C9H18 isomers. This guide has offered a structured overview of both acyclic and cyclic isomers, presenting the information in a clear and accessible format for researchers, scientists, and professionals in drug development. A thorough understanding of these naming conventions is fundamental for accurate communication, database searching, and the interpretation of experimental results in any scientific endeavor involving these chemical entities.

CAS number and molecular formula for 3-Ethyl-2,4-dimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2,4-dimethylpent-1-ene, including its chemical identity, physicochemical properties, potential synthetic routes, and methods for analytical characterization. Due to a scarcity of published experimental data for this specific alkene, this guide also includes comparative data for its saturated analog, 3-Ethyl-2,4-dimethylpentane (B94175), to provide context for its physical properties. The information is intended for an audience with a technical background in chemistry and pharmacology, aiming to support research and development activities.

Chemical Identity and Molecular Structure

This compound is a highly branched, unsaturated hydrocarbon. Its structure consists of a five-carbon pentene backbone with ethyl and methyl substituents.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 144503-49-1[1] |

| Molecular Formula | C₉H₁₈[1] |

| Molecular Weight | 126.24 g/mol [1] |

| SMILES | CCC(C(C)C)C(=C)C |

Physicochemical Properties

Experimental data for this compound is limited in publicly accessible literature. The following table summarizes its computed properties and provides experimental data for its saturated analog, 3-Ethyl-2,4-dimethylpentane, for comparison. The presence of the double bond in the target molecule is expected to slightly alter properties such as boiling point and density compared to its saturated counterpart.

| Property | This compound (Computed) | 3-Ethyl-2,4-dimethylpentane (Experimental) |

| Molecular Weight ( g/mol ) | 126.24 | 128.26 |

| Boiling Point (°C) | Not Available | 136.1 - 137.0[2][3] |

| Melting Point (°C) | Not Available | -122.2[3] |

| Density (g/cm³) | Not Available | 0.719 - 0.7365 (at 20°C)[3][4] |

| Vapor Pressure (mmHg at 25°C) | Not Available | 9.26 - 10.1[3][4] |

| Flash Point (°C) | Not Available | 26.7[4] |

Synthesis and Purification

Proposed Synthetic Route: Dehydration of 3-Ethyl-2,4-dimethylpentan-1-ol

A potential precursor for the synthesis is 3-Ethyl-2,4-dimethylpentan-1-ol.[5][6] The dehydration of this alcohol, typically under acidic conditions or using reagents like phosphorus oxychloride (POCl₃) in pyridine, would yield the target alkene.[7]

Reaction:

C₉H₂₀O --(Dehydrating Agent)--> C₉H₁₈ + H₂O

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Ethyl-2,4-dimethylpentan-1-ol and a suitable solvent (e.g., pyridine).

-

Reagent Addition: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃).

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for a specified time to ensure complete reaction.

-

Work-up: After cooling, the reaction mixture is quenched by the slow addition of water. The product is then extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Alternative Synthetic Route: Wittig Reaction

The Wittig reaction provides a reliable method for forming carbon-carbon double bonds.[8][9][10] In this case, the synthesis would involve the reaction of a suitable ketone, 3,4-dimethylpentan-2-one, with a methylidene-triphenylphosphorane (Ph₃P=CH₂) ylide. This method is particularly useful for forming terminal alkenes.[11]

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be used to determine the purity of the compound and confirm its molecular weight from the mass spectrum of the eluting peak.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic protons (hydrogens on the double bond) in the range of 4.5-7.0 ppm.[13][14][15] The integration of the signals would correspond to the number of protons in different environments.

-

¹³C NMR: The carbon NMR spectrum would show signals for the sp² hybridized carbons of the double bond in the downfield region, typically between 100-170 ppm.[14][15][16]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic C=C stretching vibrations for the double bond and =C-H stretching for the vinylic hydrogens.

Reactivity and Potential Applications

As a sterically hindered terminal alkene, this compound is expected to undergo typical alkene reactions such as hydrogenation, halogenation, and hydrohalogenation. The steric hindrance around the double bond may influence the regioselectivity and rate of these reactions.

Currently, there is no available information in scientific literature to suggest any specific biological activity or application in drug development for this compound. Its highly lipophilic and branched structure could be of interest in medicinal chemistry as a fragment for building larger molecules, potentially influencing their pharmacokinetic properties.

Conclusion

This compound is a branched alkene for which specific experimental data is not widely available. This guide has provided its known identifiers, computed properties, and a comparison with its saturated analog. Plausible synthetic and analytical methodologies have been outlined to aid researchers in its preparation and characterization. Further research is required to determine its physicochemical properties experimentally and to explore its potential applications, particularly in the field of drug development.

References

- 1. Construction of highly sterically hindered 1,1-disilylated terminal alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 3-ethyl-2,4-dimethylpentane [stenutz.eu]

- 3. 3-Ethyl-2,4-dimethylpentane | 1068-87-7 | Benchchem [benchchem.com]

- 4. Pentane,3-ethyl-2,4-dimethyl- | CAS#:1068-87-7 | Chemsrc [chemsrc.com]

- 5. 3-Ethyl-2,4-dimethylpentan-1-ol|C9H20O|RUO [benchchem.com]

- 6. 3-Ethyl-2,4-dimethylpentan-1-ol | C9H20O | CID 86133566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organic chemistry - Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Terminal olefin synthesis by methylenation [organic-chemistry.org]

- 12. news-medical.net [news-medical.net]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Reactivity and Stability of Branched Nonenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of branched nonenes, a class of alkenes with significant industrial relevance, particularly as precursors in the synthesis of polymers, detergents, and other fine chemicals. Understanding the chemical behavior of these isomers is crucial for optimizing reaction conditions, predicting product distributions, and ensuring process safety and efficiency. This document delves into the fundamental principles governing their stability, explores their reactivity in various organic transformations, provides detailed experimental protocols for key reactions, and presents quantitative data where available.

Introduction to Branched Nonenes

Nonenes are alkenes with the chemical formula C₉H₁₈. Branched nonenes, as the name suggests, feature a non-linear carbon skeleton. A prominent example of a commercially significant branched nonene mixture is tripropylene (B76144), which is produced through the oligomerization of propene.[1] The composition of tripropylene is a complex mixture of various structural isomers, the properties of which can vary significantly. For the purpose of this guide, we will often refer to isomers of 2,4,4-trimethylpentene as representative examples of highly branched alkenes to illustrate key principles, due to the availability of data for these model compounds.

Stability of Branched Nonenes

The stability of an alkene is inversely related to its potential energy. A more stable alkene will release less energy upon hydrogenation. This enthalpy change, known as the heat of hydrogenation, is a key metric for quantifying alkene stability.[2][3][4]

Factors Influencing Alkene Stability

Two primary factors dictate the stability of branched nonenes:

-

Degree of Substitution: According to Zaitsev's rule, more substituted alkenes are generally more stable. This is attributed to hyperconjugation, an interaction between the π-system of the double bond and the σ-bonds of adjacent alkyl groups, which delocalizes electron density and lowers the overall energy of the molecule. The order of stability is generally: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.[2][5]

-

Steric Strain: The spatial arrangement of bulky alkyl groups around the double bond can introduce steric strain, destabilizing the molecule. Trans isomers are typically more stable than their corresponding cis isomers because the large substituents are positioned on opposite sides of the double bond, minimizing steric hindrance.[2]

Quantitative Data on Alkene Stability

The heat of hydrogenation provides a quantitative measure of alkene stability. A lower heat of hydrogenation indicates a more stable alkene.

| Alkene Type | Example | Heat of Hydrogenation (kJ/mol) | Relative Stability |

| Monosubstituted | 1-Butene | -127 | Least Stable |

| Disubstituted (cis) | cis-2-Butene | -120 | More Stable |

| Disubstituted (trans) | trans-2-Butene | -116 | Most Stable |

| Trisubstituted | 2-Methyl-2-butene | -112 | Very Stable |

| Tetrasubstituted | 2,3-Dimethyl-2-butene | -110 | Most Stable |

Interestingly, for highly branched alkenes like 2,4,4-trimethylpentene, the typically observed stability order can be inverted. For instance, 2,4,4-trimethyl-1-pentene (B89804) (a disubstituted alkene) is found to be in excess at thermodynamic equilibrium compared to 2,4,4-trimethyl-2-pentene (B94453) (a trisubstituted alkene). This is attributed to significant steric tension caused by the bulky t-butyl group in the more substituted isomer, which outweighs the stabilizing effect of hyperconjugation.

Reactivity of Branched Nonenes

The reactivity of branched nonenes is primarily centered around the electron-rich carbon-carbon double bond, which acts as a nucleophile in many reactions. The degree of substitution and steric hindrance around the double bond significantly influence the rates and outcomes of these reactions.

Electrophilic Additions

A fundamental reaction class for alkenes is electrophilic addition. The mechanism generally involves the initial attack of an electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

The addition of water across the double bond in the presence of an acid catalyst (e.g., H₂SO₄) yields an alcohol. The reaction proceeds via a carbocation intermediate, and thus, rearrangements are possible to form a more stable carbocation.[6][7][8][9]

-

Reaction Pathway:

-

Protonation of the alkene to form the more stable carbocation.

-

Nucleophilic attack of water on the carbocation.

-

Deprotonation to yield the alcohol.

-

The rate-determining step is the initial protonation of the alkene.[9] The reactivity of branched nonenes in acid-catalyzed hydration will depend on the stability of the resulting carbocation. For example, protonation of 2,4,4-trimethyl-1-pentene would lead to a tertiary carbocation, favoring a rapid reaction.

Caption: Acid-catalyzed hydration of a branched nonene.

Oxidation Reactions

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to produce carbonyl compounds. The reaction involves treating the alkene with ozone (O₃) followed by a workup step.[10][11][12]

-

Reductive Workup (e.g., with dimethyl sulfide, DMS): This yields aldehydes and/or ketones.

-

Oxidative Workup (e.g., with hydrogen peroxide, H₂O₂): This oxidizes any initially formed aldehydes to carboxylic acids.

For a tetrasubstituted branched nonene, ozonolysis with a reductive workup will produce two ketone molecules.

Caption: General workflow for the ozonolysis of a branched nonene.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to form an alkane. This reaction is typically a syn-addition, meaning both hydrogen atoms add to the same face of the double bond.[13][14] The rate of hydrogenation is influenced by the degree of substitution and steric hindrance around the double bond, with less hindered alkenes generally reacting faster.

Experimental Protocols

General Considerations for Handling Branched Nonenes

Branched nonenes are flammable liquids and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Protocol for Acid-Catalyzed Isomerization of a Branched Nonene

This protocol describes a general procedure for the acid-catalyzed isomerization of a less stable branched nonene to a more stable isomer, which can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Branched nonene isomer (e.g., 2,4,4-trimethyl-1-pentene)

-

Solid acid catalyst (e.g., Amberlyst-15)

-

Anhydrous solvent (e.g., toluene)

-

Internal standard for GC analysis (e.g., dodecane)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

GC-MS system

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

To the round-bottom flask, add the branched nonene, anhydrous toluene, and the internal standard.

-

Begin stirring the mixture.

-

Add the solid acid catalyst to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and start a timer.

-

At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

-

Immediately quench the reaction in the aliquot by passing it through a small plug of basic alumina (B75360) or by adding a small amount of a basic solution (e.g., saturated sodium bicarbonate).

-

Analyze the quenched aliquot by GC-MS to determine the relative concentrations of the starting material and the isomerized product.

-

Continue monitoring the reaction until equilibrium is reached (i.e., the ratio of isomers remains constant over time).

Protocol for GC-MS Analysis of Nonene Isomers

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Hold at 150 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

Data Analysis:

-

Identify the peaks corresponding to the nonene isomers and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for each component.

-

Calculate the relative response factor for each isomer with respect to the internal standard using a calibration standard.

-

Determine the concentration of each isomer in the reaction mixture at each time point.

Caption: Workflow for the GC-MS analysis of nonene isomers.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation of branched nonene isomers.

-

¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the vinyl protons are characteristic of the substitution pattern around the double bond. For example, terminal alkenes will show signals for vinylic protons, which will be absent in tetrasubstituted alkenes.

-

¹³C NMR Spectroscopy: The chemical shifts of the sp² hybridized carbons of the double bond are also indicative of the substitution pattern.

-

IR Spectroscopy: The C=C stretching vibration typically appears in the region of 1620-1680 cm⁻¹. The C-H stretching vibrations of the vinylic hydrogens appear above 3000 cm⁻¹.

Spectroscopic Data for 2,4,4-Trimethyl-1-pentene:

-

¹H NMR (CDCl₃, 400 MHz): δ 4.83 (s, 1H), 4.63 (s, 1H), 1.94 (s, 2H), 1.78 (s, 3H), 0.93 (s, 9H).[15]

-

¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 108.9, 53.5, 31.7, 29.5, 25.0.

Spectroscopic Data for 2,4,4-Trimethyl-2-pentene:

-

¹H NMR (CDCl₃, 400 MHz): δ 5.16 (s, 1H), 1.71 (s, 3H), 1.66 (s, 3H), 1.09 (s, 9H).[16]

-

¹³C NMR (CDCl₃, 100 MHz): δ 133.5, 123.8, 33.9, 31.7, 29.8, 25.8.[17]

Conclusion

The stability and reactivity of branched nonenes are intricately linked to their molecular structure, specifically the degree of substitution and steric hindrance around the carbon-carbon double bond. While general principles of alkene chemistry provide a solid framework for understanding their behavior, the unique steric demands of highly branched isomers can lead to exceptions to these rules. This guide has provided an overview of these principles, highlighted key reactions, and offered detailed experimental protocols for their study. For researchers and professionals in drug development and other fields utilizing these compounds, a thorough understanding of their chemical properties is paramount for successful and efficient synthesis and application. Further research into the specific kinetics and thermodynamics of a wider range of branched nonene isomers will continue to refine our understanding and expand their utility.

References

- 1. Tripropylene - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkene Heats of Hydrogenation [sites.science.oregonstate.edu]

- 5. Hydrogenation of Alkenes [ursula.chem.yale.edu]

- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]

- 15. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) 1H NMR [m.chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 2,4,4-TRIMETHYL-2-PENTENE(107-40-4) 13C NMR [m.chemicalbook.com]

literature review on the synthesis of highly branched alkenes

An In-depth Guide to the Synthesis of Highly Branched Alkenes

The stereoselective synthesis of highly substituted alkenes, particularly those with three or four non-hydrogen substituents, represents a significant challenge in organic chemistry. These sterically hindered structures are prevalent motifs in a wide array of biologically active molecules, natural products, and advanced materials, making the development of robust synthetic methodologies a critical area of research for scientists in academia and the pharmaceutical industry. Overcoming the steric hindrance and controlling the geometry (E/Z isomerism) of the resulting double bond are the primary hurdles. This technical guide provides a detailed overview of modern catalytic methods for synthesizing highly branched alkenes, focusing on experimental protocols, quantitative data, and mechanistic pathways.

Nickel-Catalyzed Stereodivergent Suzuki-Miyaura Coupling

A powerful modern approach for synthesizing tetrasubstituted alkenes involves the nickel-catalyzed Suzuki-Miyaura cross-coupling of enol tosylates with boronic acid esters. A key advantage of this method is its stereodivergent nature; by selecting the appropriate phosphine (B1218219) ligand and solvent system, either the (E)- or (Z)-alkene isomer can be selectively produced from the same mixture of starting material diastereomers.[1] This strategy obviates the need for stereochemically pure precursors, which are often difficult to prepare.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be degassed and dried prior to use. Ni(COD)₂ is air- and moisture-sensitive and should be handled in a glovebox.

Protocol 1: (Z)-Selective Synthesis This procedure is adapted from the work of Zell et al. for the synthesis of (Z)-alkenes.[1]

-

Vessel Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add Ni(COD)₂ (5.0 mol%) and tris(4-fluorophenyl)phosphine (B91858) (L1, 15 mol%).

-

Reagent Addition: In a glovebox, add the enol tosylate (1.0 equiv., typically a ~1:1 E/Z mixture), the arylboronic acid pinacol (B44631) ester (1.2 equiv.), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of THF/H₂O (0.33 M) to the vial.

-

Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at 70 °C.

-

Monitoring and Workup: Stir the reaction for 16 hours. After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the aqueous layer and extract it twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired (Z)-tetrasubstituted alkene. The diastereomeric ratio (dr) is typically determined by HPLC or ¹H NMR analysis of the crude reaction mixture.[1]

Protocol 2: (E)-Selective Synthesis This procedure is adapted from the same work for the selective synthesis of (E)-alkenes.[1]

-

Vessel Preparation: To an oven-dried 4 mL vial with a magnetic stir bar, add Ni(COD)₂ (5.0 mol%) and tricyclohexylphosphine (B42057) (L2, 15 mol%).

-

Reagent Addition: In a glovebox, add the enol tosylate (1.0 equiv., ~1:1 E/Z mixture) and the arylboronic acid pinacol ester (1.2 equiv.).

-

Solvent Addition: Add degassed tert-amyl alcohol (t-AmOH, 0.33 M).

-

Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated block at 70 °C.

-

Monitoring and Workup: Stir for 16 hours. After cooling, the workup procedure is identical to that described for the (Z)-selective synthesis.

-

Purification: The crude product is purified by flash column chromatography to yield the desired (E)-tetrasubstituted alkene.

Data Presentation: Substrate Scope

The following table summarizes representative results from the stereoconvergent Suzuki-Miyaura coupling, demonstrating the method's versatility. Yields are for the isolated, combined product diastereomers.

| Entry | Enol Tosylate (R¹/R²) | Boronic Ester (Ar) | (Z)-Selective Yield (dr)[1] | (E)-Selective Yield (dr)[1] |

| 1 | Ph / 4-MeO-Ph | Phenyl | 86% (93:7 Z/E) | 88% (88:12 E/Z) |

| 2 | Ph / 4-F-Ph | Phenyl | 94% (99:1 Z/E) | 81% (93:7 E/Z) |

| 3 | Ph / 2-Naphthyl | Phenyl | 85% (88:12 Z/E) | 79% (84:16 E/Z) |

| 4 | Ph / Ph | 4-MeO-Ph | 82% (84:16 Z/E) | 85% (87:13 E/Z) |

| 5 | Ph / Ph | 4-CF₃-Ph | 75% (89:11 Z/E) | 71% (75:25 E/Z) |

| 6 | Me / Ph | Phenyl | 78% (86:14 Z/E) | 65% (80:20 E/Z) |

Mechanistic Pathway

The catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura cross-coupling is believed to proceed through a Ni(0)/Ni(II) cycle. The key steps are oxidative addition of the enol tosylate to the Ni(0) complex, transmetalation of the aryl group from the boronic ester to the nickel center, and reductive elimination to form the C-C bond and regenerate the active Ni(0) catalyst. The choice of ligand and solvent influences the rates of these steps and potential side reactions like E/Z isomerization of the nickel intermediates, thereby controlling the final product stereochemistry.

Caption: Ni(0)/Ni(II) catalytic cycle for Suzuki-Miyaura cross-coupling.

Nickel-Catalyzed Z-Selective Alkyne Difunctionalization

Another innovative strategy involves a nickel-catalyzed cascade reaction that achieves the difunctionalization of internal alkynes. This method uses alkyne-tethered phenolic esters and arylboronic acids to construct all-carbon tetrasubstituted alkenes with excellent Z-selectivity.[2] The reaction proceeds via a regioselective syn-aryl nickelation of the alkyne, followed by an intramolecular acyl group migration.[2]

Experimental Protocol

This general procedure is based on the optimized conditions reported by Rueping and coworkers.[2]

-

Vessel Preparation: An oven-dried Schlenk tube is charged with Ni(acac)₂ (10 mol%), the monodentate phosphine ligand (e.g., P(o-tolyl)₃, 20 mol%), and the arylboronic acid (1.5 equiv.).

-

Inert Atmosphere: The tube is sealed, evacuated, and backfilled with argon three times.

-

Reagent Addition: The 2-alkynyl phenol (B47542) ester (1.0 equiv.) and anhydrous acetonitrile (B52724) (MeCN, 0.1 M) are added via syringe.

-

Reaction: The reaction mixture is stirred and heated in an oil bath at 90 °C.

-

Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and filtered through a short pad of silica gel, eluting with diethyl ether. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is purified by flash column chromatography on silica gel to afford the pure (Z)-tetrasubstituted alkene.

Data Presentation: Substrate Scope

The following table presents a selection of substrates demonstrating the scope of the Z-selective alkyne difunctionalization.

| Entry | Alkyne Substrate (R¹, R²) | Boronic Acid (Ar) | Yield (%)[2] | Selectivity |

| 1 | Phenolic ester, R²=n-Butyl | Phenyl | 81% | >99:1 Z/E |

| 2 | Phenolic ester, R²=n-Butyl | 4-MeO-Ph | 78% | >99:1 Z/E |

| 3 | Phenolic ester, R²=n-Butyl | 4-CF₃-Ph | 75% | >99:1 Z/E |

| 4 | Phenolic ester, R²=n-Butyl | 2-Me-Ph | 72% | >99:1 Z/E |

| 5 | Phenolic ester, R²=Phenyl | Phenyl | 79% | >99:1 Z/E |

| 6 | Naphthyl ester, R²=n-Butyl | Phenyl | 85% | >99:1 Z/E |

Mechanistic Pathway

The proposed mechanism begins with the transmetalation of the boronic acid with the Ni(II) precatalyst to generate an aryl-Ni intermediate. This species undergoes a regioselective syn-addition across the alkyne to form an alkenyl-nickel species. This intermediate then adds to the tethered ester's carbonyl group, forming a cyclic intermediate. Finally, C-O bond cleavage with ring-opening results in the migration of the acyl group and the formation of the Z-alkene product, regenerating the nickel catalyst.[2][3]

Caption: Workflow for Ni-catalyzed Z-selective alkyne difunctionalization.

Ruthenium(II)-Catalyzed C-H Alkenylation

Direct C-H activation and functionalization have emerged as a highly atom- and step-economical strategy in organic synthesis. For the construction of highly branched alkenes, ruthenium(II)-catalyzed C-H alkenylation of arenes or heteroarenes with internal alkynes is a powerful tool. This method often employs a directing group on the aromatic substrate to control the regioselectivity of the C-H activation step.

Experimental Protocol

This protocol is a representative procedure for the Ru(II)-catalyzed C-H alkenylation of N-carbamoyl indoles with alkynes.

-

Vessel Preparation: A screw-capped vial is charged with the N-carbamoyl indole (B1671886) (1.0 equiv.), [RuCl₂(p-cymene)]₂ (5 mol%), and sodium acetate (NaOAc, 1.0 equiv.).

-

Reagent Addition: The alkyne (1.1 equiv.) and the solvent (e.g., ethanol, 0.06 M) are added.

-

Reaction: The vial is sealed and the mixture is stirred at room temperature (25 °C) for 2 hours.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in dichloromethane (B109758) and washed with water.

-

Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel. In many cases, the products are obtained with high purity without the need for chromatography.

Data Presentation: Substrate Scope

The following table highlights the scope of the Ru(II)-catalyzed C-H alkenylation/migration cascade.

| Entry | N-Carbamoyl Indole | Alkyne (R¹/R²) | Yield (%) | Selectivity |

| 1 | N-methoxy, H | Ph / Me | 92% | Single isomer |

| 2 | N-methoxy, 5-Me | Ph / Me | 95% | Single isomer |

| 3 | N-methoxy, 5-Cl | Ph / Me | 81% | Single isomer |

| 4 | N-methoxy, H | Et / Et | 94% | Single isomer |

| 5 | N-methoxy, H | Ph / Ph | 96% | Single isomer |

| 6 | N-pivaloyloxy, H | Ph / Me | 75% | Single isomer |

Logical Workflow

The reaction proceeds through a sequence involving C-H activation, alkyne coordination and insertion, and subsequent directing group migration to furnish the final tetrasubstituted alkene product.

Caption: Logical workflow for Ru(II)-catalyzed C-H alkenylation.

Conclusion

The synthesis of highly branched alkenes has been significantly advanced through the development of innovative transition-metal-catalyzed reactions. The methods detailed in this guide—Nickel-catalyzed stereodivergent Suzuki-Miyaura couplings, Nickel-catalyzed alkyne difunctionalization, and Ruthenium-catalyzed C-H alkenylation—provide powerful and versatile tools for accessing these challenging molecular architectures. By offering precise control over stereochemistry and accommodating a broad range of functional groups, these strategies enable researchers and drug development professionals to construct complex molecules with greater efficiency and selectivity, paving the way for future discoveries in medicine and materials science.

References

In-depth Technical Guide: 3-Ethyl-2,4-dimethylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylpent-1-ene is a branched alkene of interest in organic synthesis and potentially as a fragment or intermediate in the development of new chemical entities. Its specific substitution pattern offers unique steric and electronic properties that can be exploited in various chemical transformations. This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its commercial availability, potential synthetic routes, and analytical characterization.

Commercial Availability

As of the latest inquiries, This compound does not appear to be readily available from commercial chemical suppliers. Extensive searches of chemical vendor databases and platforms have not identified any companies that list this specific molecule in their catalogs. The search results frequently lead to suppliers of the corresponding alkane, 3-Ethyl-2,4-dimethylpentane, or other structural isomers. This lack of commercial availability suggests that for any research or development purposes, this compound would need to be custom synthesized.

Physicochemical Data

A summary of the key physicochemical properties of this compound, based on computational models, is presented in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | PubChem[1] |

| Molecular Weight | 126.24 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 144503-49-1 | PubChem[1] |

| SMILES | CCC(C(C)C)C(=C)C | PubChem[1] |

| InChI | InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3 | PubChem[1] |

| InChIKey | QAPXEUJSSGQRMT-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols

Proposed Synthetic Pathway: Wittig Reaction

A common and effective method for the synthesis of terminal alkenes is the Wittig reaction. This approach would involve the reaction of a suitable ketone with a phosphorus ylide.

Reaction Scheme:

Figure 1: Proposed Wittig reaction for the synthesis of this compound.

Methodology:

-

Preparation of the Ylide: Methylenetriphenylphosphorane is typically prepared in situ by treating methyltriphenylphosphonium (B96628) bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Wittig Reaction: The ketone, 3-ethyl-4-methylpentan-2-one, dissolved in the same anhydrous solvent, is then added dropwise to the solution of the ylide at a controlled temperature, often starting at low temperatures (e.g., 0 °C or -78 °C) and gradually warming to room temperature.

-

Work-up and Purification: The reaction mixture is quenched with a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product would then require purification, most likely by fractional distillation or column chromatography on silica (B1680970) gel, to separate the desired alkene from the triphenylphosphine oxide byproduct and any unreacted starting materials.

Proposed Analytical Workflow

The identity and purity of the synthesized this compound would need to be confirmed using a combination of spectroscopic and chromatographic techniques.

Figure 2: Proposed analytical workflow for the characterization of this compound.

Detailed Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be crucial for assessing the purity of the final product and confirming its molecular weight. A suitable GC method would involve a non-polar capillary column (e.g., DB-1 or HP-5) with a temperature gradient to separate the product from any impurities. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 126.24 g/mol and a fragmentation pattern consistent with the structure of a branched alkene.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation.

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the C=CH₂ group, as well as complex multiplets for the methine and methylene (B1212753) protons of the ethyl and isopropyl groups, and distinct signals for the different methyl groups.

-

¹³C NMR: The spectrum should display the expected number of carbon signals, including two in the olefinic region (typically >100 ppm) corresponding to the double bond carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis would be used to identify the key functional groups. Characteristic absorption bands would be expected for C=C stretching (around 1640 cm⁻¹) and =C-H stretching (around 3080 cm⁻¹).

Conclusion

This compound is a non-commercial chemical that requires custom synthesis for any research applications. While specific, validated experimental protocols are not available in the public domain, standard organic synthesis techniques, such as the Wittig reaction, provide a plausible route for its preparation. A rigorous analytical workflow employing GC-MS, NMR, and FTIR is essential to confirm the identity and purity of the synthesized compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential applications of this unique branched alkene.

References

Thermodynamic Properties of C9H18 Alkenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of C9H18 alkenes, commonly known as nonenes. Given the vast number of nonene isomers, this document combines available experimental data with established theoretical estimation methods to offer a thorough resource. The information presented is crucial for understanding the stability, reactivity, and potential applications of these compounds in various fields, including chemical synthesis and drug development.

Introduction to C9H18 Alkenes